molecular formula C17H23NO3 B13376436 4-[(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane

4-[(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane

Cat. No.: B13376436
M. Wt: 289.4 g/mol
InChI Key: MFKBUNMRVYJAGQ-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[45]decane is a complex organic compound characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a decane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane typically involves the following steps:

    Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.

    Introduction of the spirocyclic structure: This step involves the cyclization of the intermediate product to form the spirocyclic ring system.

    Acetylation: The final step is the acetylation of the spirocyclic compound with 4-methoxyphenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • This compound-3-methyl ester

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone

InChI

InChI=1S/C17H23NO3/c1-20-15-7-5-14(6-8-15)13-16(19)18-11-12-21-17(18)9-3-2-4-10-17/h5-8H,2-4,9-13H2,1H3

InChI Key

MFKBUNMRVYJAGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCOC23CCCCC3

Origin of Product

United States

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